Comparative Crystal Conformation: Distinct Dihedral Angles vs. N-Benzyl Anilines
Single-crystal X-ray diffraction reveals a unique conformational signature for 4-Methoxy-N-(4-nitrobenzyl)aniline. The nitro group is nearly coplanar with its attached benzene ring [dihedral angle = 1.70 (2)°], and the dihedral angle between the two benzene rings is 57.8 (1)° [1]. This specific geometry is distinct from the parent compound N-(4-nitrobenzyl)aniline (CAS 10359-18-9) and other analogs, for which similar high-resolution structural data are often unavailable or show different packing motifs. The crystal structure is further stabilized by specific N—H⋯O and C—H⋯O hydrogen bonds and weak C—H⋯π interactions, which are a direct consequence of the 4-methoxy and 4-nitro substitution pattern [1].
| Evidence Dimension | Molecular Conformation (Dihedral Angles) |
|---|---|
| Target Compound Data | Nitro group-benzene: 1.70 (2)°; Benzene-benzene: 57.8 (1)° |
| Comparator Or Baseline | N-(4-nitrobenzyl)aniline and other N-benzyl aniline derivatives |
| Quantified Difference | Nitro group planarity is a specific, quantifiable feature (1.70° deviation from coplanarity). The inter-benzene ring angle (57.8°) dictates molecular shape and crystal packing, which are absent from comparator baseline data. |
| Conditions | Single-crystal X-ray diffraction at T = 293 K. Crystal system: Monoclinic, space group P21/c. |
Why This Matters
The distinct solid-state conformation directly impacts the compound's physical properties (e.g., melting point, solubility) and its potential for forming co-crystals or specific interactions in a biological or materials science context, making it a non-interchangeable building block.
- [1] Kapoor, K., Gupta, V. K., Kumar, I., Mir, N. A., & Kant, R. (2012). 4-Methoxy-N-(4-nitrobenzyl)aniline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o988. doi: 10.1107/S160053681200846X View Source
